molecular formula C16H21F2NO2 B1588357 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide CAS No. 376348-77-5

4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide

Cat. No.: B1588357
CAS No.: 376348-77-5
M. Wt: 297.34 g/mol
InChI Key: OOIJZFMUKIGIRX-AWEZNQCLSA-N
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Description

4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide is a synthetic organic compound with unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. Its structural complexity and functional groups make it a valuable compound for a range of scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide involves multiple reaction steps:

  • Formation of Cyclohexane Derivative: : The initial step involves the preparation of a cyclohexane derivative with difluoro substitution. This can be achieved via halogenation reactions where fluorine atoms are introduced.

  • Attachment of the Carboxamide Group: : The carboxamide group is introduced via an amidation reaction, typically involving an amine and a carboxylic acid derivative (e.g., an acyl chloride).

  • Introduction of the Hydroxy-Phenylpropyl Group: : The final step involves the enantioselective addition of a hydroxy-phenylpropyl group. This is often accomplished using catalytic asymmetric synthesis methods to ensure the desired (1S) stereochemistry.

Industrial Production Methods: Industrial-scale production may optimize these steps for efficiency and yield, often utilizing flow chemistry techniques and high-throughput screening of catalysts to enhance reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide or permanganates, leading to the formation of oxides or ketones.

  • Reduction: : Reduction reactions can convert this compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The difluoro substituents can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, etc.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride, etc.

  • Nucleophiles for Substitution: : Amines, alkoxides, etc.

Major Products:
  • Oxidation Products: : Oxides, ketones.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Compounds with replaced fluorine atoms.

Scientific Research Applications

Chemistry: In chemistry, 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide is used as a building block in organic synthesis. It is valuable for creating complex molecules with specific stereochemistry.

Biology: In biological studies, this compound serves as a probe to study enzyme mechanisms and receptor binding due to its structural features.

Medicine: In medicine, it is explored for potential therapeutic applications, such as acting as an enzyme inhibitor or a lead compound in drug development.

Industry: In industry, this compound finds use in materials science, including the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

  • Enzyme Inhibition: : Binding to active sites of enzymes, preventing their normal function.

  • Receptor Binding: : Interacting with cellular receptors, modulating signal transduction pathways.

  • Pathway Modulation: : Affecting metabolic pathways or cellular processes through targeted interactions.

Comparison with Similar Compounds

Similar Compounds:

  • 4,4-Difluoro-N-((1R)-3-hydroxy-1-phenylpropyl)cyclohexane-1-carboxamide: : Differing only in the stereochemistry, this compound can exhibit different biological activities.

  • 4,4-Difluorocyclohexane-1-carboxamide: : Lacking the hydroxy-phenylpropyl group, this compound has a simpler structure and potentially different properties.

This compound is an exciting subject for ongoing research, promising new discoveries and innovations across multiple disciplines.

Properties

IUPAC Name

4,4-difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2/c17-16(18)9-6-13(7-10-16)15(21)19-14(8-11-20)12-4-2-1-3-5-12/h1-5,13-14,20H,6-11H2,(H,19,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIJZFMUKIGIRX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC(CCO)C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1C(=O)N[C@@H](CCO)C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958678
Record name 4,4-Difluoro-N-(3-hydroxy-1-phenylpropyl)cyclohexane-1-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376348-77-5
Record name 4,4-Difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376348-77-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-N-((1S)-3-hydroxy-1-phenylpropyl)cyclohexanecarboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Difluoro-N-(3-hydroxy-1-phenylpropyl)cyclohexane-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexanecarboxamide
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Record name 4,4-Difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexanecarboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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